molecular formula C11H16O5 B3329019 1,3-Diethyl 2-(oxolan-2-ylidene)propanedioate CAS No. 54362-89-9

1,3-Diethyl 2-(oxolan-2-ylidene)propanedioate

Cat. No.: B3329019
CAS No.: 54362-89-9
M. Wt: 228.24 g/mol
InChI Key: HNQTXPBZMHCPSQ-UHFFFAOYSA-N
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Description

1,3-Diethyl 2-(oxolan-2-ylidene)propanedioate is a chemical compound that has garnered significant interest in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by its oxolan-2-ylidene moiety, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diethyl 2-(oxolan-2-ylidene)propanedioate can be synthesized through organocatalyst-mediated asymmetric one-pot/two domino/three-component coupling reactions. These reactions involve the coupling of 1,3-diethyl 2-(2-oxopropylidene)propanedioate with two different α,β-unsaturated aldehydes, catalyzed by diphenylprolinol silyl ether . The reaction proceeds via two successive independent catalytic domino reactions, including Michael/Michael and Michael/aldol reactions, to afford highly substituted trans-hydrindanes with excellent diastereoselectivity and nearly optically pure form .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

1,3-Diethyl 2-(oxolan-2-ylidene)propanedioate undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electrophilic centers.

    Addition Reactions: The oxolan-2-ylidene moiety can undergo addition reactions with nucleophiles.

    Condensation Reactions: The compound can form condensation products with suitable reactants.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include α,β-unsaturated aldehydes, diphenylprolinol silyl ether, and other nucleophiles. Reaction conditions typically involve mild temperatures and the use of organic solvents.

Major Products Formed

The major products formed from reactions involving this compound include highly substituted trans-hydrindanes and other complex organic molecules with potential biological activities .

Scientific Research Applications

1,3-Diethyl 2-(oxolan-2-ylidene)propanedioate has found applications in various scientific research fields, including:

    Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and as a reagent in asymmetric synthesis.

    Biology: Its potential biological activities make it a candidate for studies in drug discovery and development.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: The compound’s unique chemical properties make it useful in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Diethyl 2-(oxolan-2-ylidene)propanedioate involves its interaction with specific molecular targets and pathways. The compound’s oxolan-2-ylidene moiety plays a crucial role in its reactivity and biological activities. The exact molecular targets and pathways are still under investigation, but the compound’s ability to participate in various chemical reactions suggests its potential to modulate biological processes .

Comparison with Similar Compounds

1,3-Diethyl 2-(oxolan-2-ylidene)propanedioate can be compared with other similar compounds, such as:

    1,3-Diethyl 2-(2-oxopropylidene)propanedioate: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.

    1,3-Diethyl 2-(oxolan-2-ylidene)butanedioate: A structurally related compound with potential differences in reactivity and biological activities.

The uniqueness of this compound lies in its specific oxolan-2-ylidene moiety, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

diethyl 2-(oxolan-2-ylidene)propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O5/c1-3-14-10(12)9(11(13)15-4-2)8-6-5-7-16-8/h3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNQTXPBZMHCPSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C1CCCO1)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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